![molecular formula C13H16BrN B1372758 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane CAS No. 312954-53-3](/img/structure/B1372758.png)

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Vue d'ensemble

Description

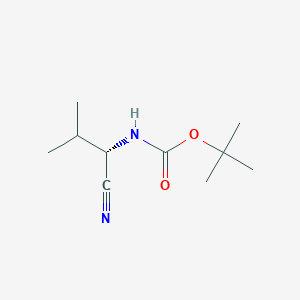

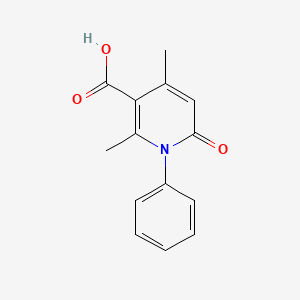

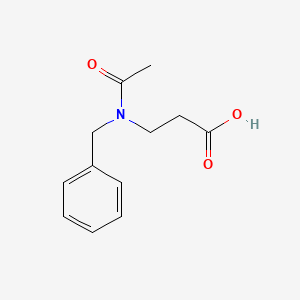

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is a chemical compound with the empirical formula C13H16BrN . It has a molecular weight of 266.18 . It is typically sold in solid form .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane, has been achieved in a four-step synthetic sequence. This sequence starts from readily available cyclohex-3-enecarboxylic acid, followed by a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), and finally, NaH-mediated intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can be represented by the SMILES stringBr [C@@H]1 [C@@H]2CC [C@H]1N (CC3=CC=CC=C3)C2 . The InChI key for this compound is IOFSXPYIRVBNDN-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The compound 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane serves as a versatile intermediate in the synthesis of various analogs. Malpass et al. (2004) and Malpass et al. (2005) demonstrated its potential in creating a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, highlighting the ability to readily substitute at the 7-position due to neighboring group participation by the 2-nitrogen. This flexibility was exploited to generate compounds like syn-and anti-isoepiboxidine, showing the compound's utility in producing structurally diverse derivatives (Malpass & White, 2004) (Malpass et al., 2005).

Synthesis of Non-chiral Analogues

Kubyshkin et al. (2007) highlighted the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid starting from a compound related to 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This work opens pathways for creating structural analogs of bioactive molecules, enriching the chemical space for drug discovery (Kubyshkin et al., 2007).

Intramolecular Reactions and Ring Systems

Francisco et al. (2003) explored the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology not only facilitated the preparation of these bicyclic arrays but also allowed selective oxidation of specific carbons in the carbohydrate skeleton, indicating the compound's role in complex molecular transformations (Francisco et al., 2003).

Amide Group Dynamics in Solution

Otani et al. (2003) investigated the amide group planarity in 7-azabicyclo[2.2.1]heptane amides, revealing intrinsic nitrogen-pyramidalization and low amide bond rotation barriers in solution. Such insights are crucial for understanding the dynamic behavior of the compound's derivatives, which can impact their biological activity and interaction with other molecules (Otani et al., 2003).

Propriétés

IUPAC Name |

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFSXPYIRVBNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1CN2CC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953334 | |

| Record name | 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |

CAS RN |

312955-00-3 | |

| Record name | 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)

![[2-(4-Ethyl-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1372679.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)